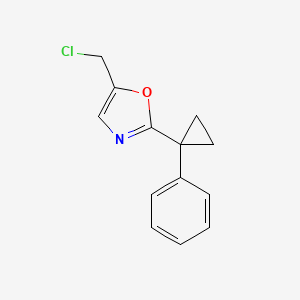
5-(Chloromethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a chloromethyl group and a phenylcyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(1-phenylcyclopropyl)acetonitrile with chloroacetyl chloride in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization and Ring-Opening: The oxazole ring can participate in cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.
Oxidizing Agents: Reagents like potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, alcohols, and amines, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(Chloromethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1-Phenylcyclopropyl)-1,3-oxazole: Lacks the chloromethyl group but shares the oxazole and phenylcyclopropyl moieties.
5-Methyl-2-(1-phenylcyclopropyl)-1,3-oxazole: Similar structure with a methyl group instead of a chloromethyl group.
5-(Bromomethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole: Contains a bromomethyl group instead of a chloromethyl group.
Uniqueness
5-(Chloromethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C13H12ClNO |
|---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
5-(chloromethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole |
InChI |
InChI=1S/C13H12ClNO/c14-8-11-9-15-12(16-11)13(6-7-13)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
InChI Key |
HQFXLYPQGJLSJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C3=NC=C(O3)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


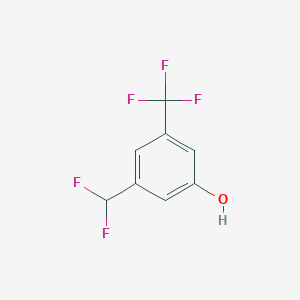
![4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13221877.png)
![2-{4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenyl}acetic acid](/img/structure/B13221888.png)

![3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13221916.png)

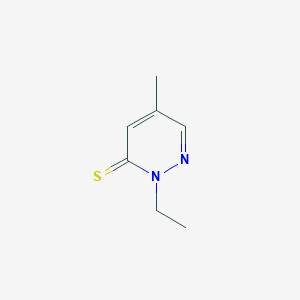

![(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cycloheptan-1-ol](/img/structure/B13221937.png)
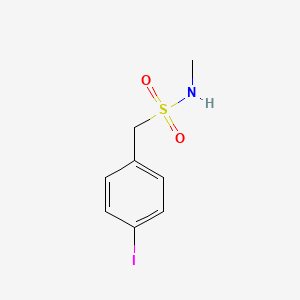
![({[4-(Bromomethyl)heptyl]oxy}methyl)benzene](/img/structure/B13221953.png)
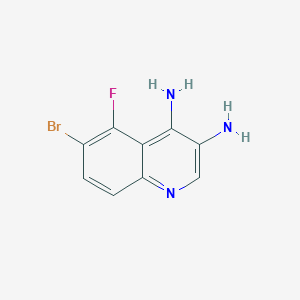
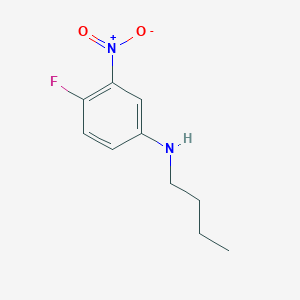
![2-[(2-Methylbutyl)amino]cyclohexan-1-ol](/img/structure/B13221968.png)
